molecular formula C12H20O2 B149023 (1R)-Alpha-terpinyl acetate CAS No. 7785-54-8

(1R)-Alpha-terpinyl acetate

Cat. No.: B149023
CAS No.: 7785-54-8
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Alpha-terpinyl acetate, also known as alpha-Terpinyl acetate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant floral odor, commonly found in essential oils of various plants. This compound is widely used in the fragrance and flavor industry due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves the esterification of alpha-Terpineol with acetic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(1R)-Alpha-terpinyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-Alpha-terpinyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-Alpha-terpinyl acetate is unique due to its specific ester functional group, which imparts distinct aromatic properties and influences its reactivity and applications in various fields.

Properties

CAS No.

7785-54-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1

InChI Key

IGODOXYLBBXFDW-NSHDSACASA-N

SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

7785-54-8

Pictograms

Environmental Hazard

Purity

95% min.

Synonyms

1R-Terpinyl Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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